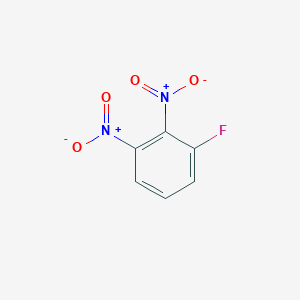

1-Fluoro-2,3-dinitrobenzene

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-fluoro-2,3-dinitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2O4/c7-4-2-1-3-5(8(10)11)6(4)9(12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTBCJUZVUOWRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60574095 | |

| Record name | 1-Fluoro-2,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25376-51-6 | |

| Record name | 1-Fluoro-2,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparative Chemistry of 1 Fluoro 2,4 Dinitrobenzene and Its Analogs

Contemporary Synthetic Routes for the Preparation of 1-Fluoro-2,4-dinitrobenzene (B121222) and Related Structures

The traditional and most common method for the synthesis of 1-fluoro-2,4-dinitrobenzene is the Halex process. This process involves the nucleophilic aromatic substitution of the chlorine atom in 1-chloro-2,4-dinitrobenzene (B32670) with a fluoride (B91410) ion. Typically, potassium fluoride (KF) is used as the fluorinating agent in a polar aprotic solvent such as dimethylformamide (DMF) or nitrobenzene at elevated temperatures. nih.govchemistry-chemists.comwikipedia.org

In recent years, advancements in synthetic chemistry have led to the development of more efficient and environmentally benign methods. These include the use of phase-transfer catalysts, microwave irradiation, and flow chemistry techniques.

Phase-Transfer Catalysis: The use of phase-transfer catalysts, such as quaternary ammonium salts, can significantly enhance the rate and yield of the fluorination reaction. These catalysts facilitate the transfer of the fluoride ion from the solid or aqueous phase to the organic phase where the reaction with the chlorinated precursor occurs. A study on the synthesis of p-fluoronitrobenzene demonstrated that using a phase-transfer catalyst with potassium fluoride in DMF at 150°C resulted in a high conversion rate and yield. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of 1-fluoro-2,4-dinitrobenzene synthesis, microwave heating can dramatically reduce reaction times and improve yields. For instance, the synthesis of fluoroquinolones, which involves similar fluorination steps, has been successfully achieved with high efficiency using microwave assistance. biotage.co.jp

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automated synthesis. The application of flow chemistry to the synthesis of fluoro-organic compounds has been shown to be a promising approach, allowing for precise control over reaction conditions and leading to higher yields and purity. beilstein-journals.orgnih.govnih.gov

An alternative to the Halex process is the nucleophilic substitution of a nitro group. While less common for the synthesis of 1-fluoro-2,4-dinitrobenzene itself, this strategy has been employed for the synthesis of other aromatic fluoro compounds. For example, 1,2-difluoro-4-nitrobenzene can be formed from 2,4-dinitro-1-fluorobenzene by the reaction with potassium fluoride in the presence of a trapping agent for the displaced nitrite ion.

The synthesis of analogs such as 1,5-difluoro-2,4-dinitrobenzene (B51812) can be achieved through the direct nitration of m-difluorobenzene using a mixture of concentrated sulfuric acid and fuming nitric acid. google.com This method provides a straightforward route to this important energetic material intermediate.

Table 1: Comparison of Synthetic Routes for 1-Fluoro-2,4-dinitrobenzene

| Synthetic Method | Precursor | Reagents | Solvent | Conditions | Yield (%) | Reference(s) |

| Halex Process (Classic) | 1-Chloro-2,4-dinitrobenzene | KF | Nitrobenzene | High Temperature | - | nih.gov |

| Halex Process (Modified) | 1-Chloro-2,4-dinitrobenzene | KF | DMF | 140-150°C, 30 min | 77 | chemistry-chemists.com |

| Phase-Transfer Catalysis | p-Chloronitrobenzene | KF, Tetramethylammonium chloride | DMF | 150°C, 15 h | 91.58 | researchgate.net |

| Nitration of m-Difluorobenzene (for analog) | m-Difluorobenzene | Conc. H₂SO₄, Fuming HNO₃ | - | - | High | google.com |

Regioselective and Stereoselective Synthesis of Fluorodinitrobenzene Isomers and Derivatized Compounds

The control of regioselectivity is paramount in the synthesis of substituted aromatic compounds. In the context of fluorodinitrobenzene isomers, the directing effects of the substituents on the aromatic ring play a crucial role during electrophilic nitration.

Regioselective Nitration: The fluorine atom is an ortho-, para-directing group, albeit a deactivating one due to its high electronegativity. However, the resonance effect, where the lone pairs on the fluorine atom can donate electron density to the ring, directs incoming electrophiles to the ortho and para positions. The nitration of fluorobenzene, for instance, yields a mixture of 2-nitrofluorobenzene and 4-nitrofluorobenzene, with the para isomer being the major product. The regioselectivity of nitration can be influenced by the reaction conditions, including the nitrating agent and the solvent system. nih.gov Recent studies have focused on achieving higher regioselectivity, for example, by using microwave irradiation in aqueous nitric acid for the nitration of halobenzenes, which has shown excellent yields and high para-selectivity for bromobenzene. frontiersin.org

A specific example of regioselective synthesis is the nitration of 2-fluoro-1,4-dimethoxybenzene. In this case, the fluoro-substituent was found to be overwhelmingly para-directing, leading to the formation of 1-fluoro-2,5-dimethoxy-4-nitrobenzene in high yield.

Stereoselective Synthesis: The introduction of chirality into fluorodinitrobenzene derivatives is a more complex challenge. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. While the synthesis of achiral fluorodinitrobenzene isomers is well-established, the preparation of chiral, non-racemic derivatives is a more specialized area of research.

One approach to introduce stereocenters is through the use of chiral starting materials or chiral catalysts. For example, enantioselective synthesis of fluorinated indolizidinone derivatives has been achieved through an intramolecular aza-Michael reaction catalyzed by a chiral phosphoric acid. nih.gov While not directly involving a fluorodinitrobenzene core, this demonstrates a strategy that could potentially be adapted.

Phase-transfer catalysis has also been employed for enantioselective reactions. The enantioselective allylation of a malonate derivative bearing a 2-nitrophenyl group has been reported using a chiral phase-transfer catalyst, achieving high enantioselectivity. frontiersin.org Furthermore, a dianionic phase-transfer catalyst has been designed for the asymmetric fluoro-cyclization of alkenes, affording fluorinated dihydrooxazine compounds with high enantioselectivity. nih.gov These examples highlight the potential of catalytic asymmetric methods for the synthesis of chiral fluorinated aromatic compounds.

Exploration of Novel Precursor Reactivity and Selectivity in Synthetic Pathways

Research into the synthesis of 1-fluoro-2,4-dinitrobenzene and its analogs is not limited to optimizing existing methods but also involves the exploration of novel precursors and their reactivity. The goal is to develop more efficient, safer, and versatile synthetic routes.

The reactivity of substituted benzenes towards electrophilic substitution is a well-studied area. Electron-donating groups activate the benzene (B151609) ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups deactivate it. exam-corner.comlibretexts.orgmsu.edu Understanding these electronic effects is crucial for designing synthetic pathways to polysubstituted nitroaromatics.

In the context of energetic materials, of which some fluorodinitrobenzene derivatives are precursors, there is a continuous search for novel high-energy density compounds. This often involves the synthesis of novel heterocyclic structures bearing multiple nitro groups. For example, 3,4-diaminofurazan has been a key precursor for a series of furazan-based energetic materials. chemistry-chemists.com The reactivity of such precursors towards nitration and other functionalization reactions is a key area of investigation.

The development of new nitrating agents and methodologies also plays a role in exploring precursor reactivity. While the classic mixed acid (HNO₃/H₂SO₄) is widely used, research into milder and more selective nitrating agents is ongoing. masterorganicchemistry.com The use of such novel reagents could open up new synthetic routes from previously unreactive or sensitive precursors.

Furthermore, the concept of utilizing polynitroaromatic compounds themselves as precursors for further functionalization is an area of interest. The high reactivity of nitro groups towards nucleophilic displacement in compounds like dinitrofurazan derivatives has been exploited for the synthesis of a large number of 3-substituted-4-nitrofurazan derivatives. chemistry-chemists.com This highlights the potential of using the inherent reactivity of the nitro groups in dinitrobenzene systems to create a diverse range of functionalized analogs.

Elucidation of Reaction Mechanisms and Kinetics of 1 Fluoro 2,4 Dinitrobenzene

Comprehensive Analysis of Nucleophilic Aromatic Substitution (SNAr) Pathways

The reaction of 1-fluoro-2,4-dinitrobenzene (B121222) is a classic example of nucleophilic aromatic substitution (SNAr). This reaction pathway is fundamentally different from electrophilic aromatic substitution, as it involves an electron-poor aromatic ring being attacked by a nucleophile. masterorganicchemistry.com The presence of two strongly electron-withdrawing nitro groups at the ortho and para positions to the fluorine atom is crucial for activating the benzene (B151609) ring towards nucleophilic attack. masterorganicchemistry.comstrath.ac.uk These groups stabilize the negatively charged intermediate that is formed during the reaction. masterorganicchemistry.com

The generally accepted mechanism for this SNAr reaction is a two-step addition-elimination process. strath.ac.uk In the first step, the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comstrath.ac.uk In the second step, the leaving group, in this case, the fluoride (B91410) ion, is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com While most activated SNAr reactions are believed to proceed via this stepwise mechanism, some cases of concerted SNAr reactions have also been recognized. strath.ac.uk

Kinetic studies are essential for elucidating the precise mechanism of the SNAr reaction of 1-fluoro-2,4-dinitrobenzene. The rate-limiting step (RDS) can vary depending on the nucleophile, solvent, and presence of catalysts.

In many cases, the formation of the Meisenheimer complex (the first step) is the rate-determining step. masterorganicchemistry.com This is supported by the observed order of reactivity for different halogens as leaving groups (F > Cl > Br > I). masterorganicchemistry.com If the cleavage of the carbon-halogen bond were the RDS, the reverse order would be expected based on bond strengths. Kinetic studies of the reaction with various primary amines in water have shown that the reaction proceeds via a stepwise mechanism where the expulsion of the fluoride ion occurs after the RDS. koreascience.krepa.gov

However, under certain conditions, the breakdown of the Meisenheimer complex to form the final products (the second step) can become rate-limiting. This is often observed in reactions that exhibit base catalysis. For instance, the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine (B6355638) in many aprotic solvents is strongly base-catalyzed, indicating that the deprotonation and subsequent departure of the leaving group is the slow step. rsc.org Similarly, the reaction with aniline (B41778) is base-catalyzed in solvents like dimethylformamide (DMF) and acetonitrile, but not in dimethyl sulfoxide (B87167) (DMSO). rsc.org In solvents that can assist the departure of the fluoride ion through hydrogen bonding (e.g., chloroform), the formation of the intermediate can revert to being the rate-determining step, and base catalysis is not observed. rsc.org

| Reactants | Solvent | Observed Phenomenon | Inferred Rate-Limiting Step | Source(s) |

|---|---|---|---|---|

| Primary Amines | Water | No general base catalysis | Formation of Meisenheimer complex | koreascience.kr, epa.gov |

| Piperidine | Aprotic Solvents (e.g., Toluene, Benzene, Dioxane) | Strong base catalysis | Decomposition of Meisenheimer complex | rsc.org |

| Piperidine | Aprotic HBD Solvents (e.g., Chloroform, Acetonitrile) | No base catalysis | Formation of Meisenheimer complex | rsc.org |

| Aniline | DMF, Acetonitrile, Nitromethane | Base catalysis | Decomposition of Meisenheimer complex | rsc.org |

| Aniline | DMSO | No base catalysis | Formation of Meisenheimer complex | rsc.org |

Solvation plays a critical role in the kinetics and mechanism of SNAr reactions involving 1-fluoro-2,4-dinitrobenzene. The polarity of the solvent and its ability to form hydrogen bonds can significantly influence the reaction rate by stabilizing or destabilizing the reactants, transition states, and intermediates. researchgate.net

The transition from protic to polar aprotic solvents generally leads to a significant rate enhancement for SNAr reactions. This is primarily due to the decreased solvation of the anionic nucleophile in aprotic solvents, which increases its reactivity, and the effective solvation of the polar, anionic transition state. researchgate.net The enhanced rate is often a function of a decreased enthalpy of activation. researchgate.net

The rate of SNAr reactions of 1-fluoro-2,4-dinitrobenzene can be significantly accelerated through catalysis. Two prominent forms are micellar catalysis and general base catalysis.

Micellar Catalysis: Micelles, which are aggregates of surfactant molecules, can provide a microenvironment that enhances reaction rates. nih.gov The reaction of 1-fluoro-2,4-dinitrobenzene with n-butylamine and piperidine is faster in reverse micellar media than in pure n-hexane. acs.org This catalysis arises from the partitioning of the reactants into the micellar interface, which increases their effective concentration. acs.orgnih.gov The nature of the surfactant is crucial; cationic micelles, such as those formed by benzyl-n-hexadecyl dimethylammonium chloride (BHDC), are effective catalysts for these reactions. nih.govrsc.org In contrast, anionic micelles, like those from sodium 1,4-bis(2-ethylhexyl) sulfosuccinate (B1259242) (AOT), can inhibit the reaction under certain conditions, particularly with anionic nucleophiles like hydroxide (B78521), due to electrostatic repulsion. nih.govrsc.org Nonionic surfactants have also been shown to enable SNAr reactions in environmentally benign solvents like water. nih.gov

General Base Catalysis: This form of catalysis occurs when a base, often a second molecule of the amine nucleophile, facilitates the removal of a proton from the Meisenheimer intermediate in the rate-determining step. This is prominent in the reactions of 1-fluoro-2,4-dinitrobenzene with secondary amines like piperidine in aprotic solvents that are not hydrogen-bond donors. rsc.org In these cases, the third-order rate constant (k₃), representing the catalyzed pathway, is significantly larger than the second-order rate constant (k₂). rsc.org However, general base catalysis is not always observed. For reactions of primary amines in water, the plots of observed rate constant versus amine concentration are linear and pass through the origin, indicating an absence of catalysis by a second amine molecule. koreascience.krepa.gov Specific catalysts, such as 1,4-diaza[2.2.2]bicyclo-octane (DABCO), have also been shown to catalyze the reaction with aminothiazole derivatives in benzene. rsc.org

The α-effect describes the enhanced reactivity of a nucleophile that possesses an unshared pair of electrons on an atom adjacent (alpha) to the nucleophilic center. wikipedia.org Hydrazine (B178648) (H₂N-NH₂) is a classic α-effect nucleophile.

Kinetic studies on the reaction of 1-fluoro-2,4-dinitrobenzene with a series of primary amines in water at 25.0°C have provided clear evidence for the α-effect. koreascience.krepa.gov While most primary amines follow a linear Brønsted-type relationship (a plot of the logarithm of the rate constant versus the pKₐ of the nucleophile), hydrazine deviates significantly, showing a much higher reactivity than predicted by its basicity. koreascience.krepa.gov Specifically, hydrazine is approximately 10 times more reactive than glycylglycine, a primary amine with a similar pKₐ. koreascience.krepa.gov

The origin of this enhanced reactivity has been investigated. It is proposed that the α-effect in this specific SNAr reaction arises from the destabilization of the ground state of the hydrazine molecule due to electrostatic repulsion between the lone pairs on the adjacent nitrogen atoms. koreascience.krepa.gov This ground-state destabilization raises the energy of the starting material, thereby lowering the activation energy for the reaction. An alternative explanation involving transition-state stabilization, perhaps through a cyclic intermediate that facilitates leaving group expulsion, was deemed less likely because the departure of the fluoride ion occurs in a fast step after the rate-determining nucleophilic attack. koreascience.krepa.gov

Specific Reactivity with Diverse Nucleophilic Species

1-Fluoro-2,4-dinitrobenzene, also known as Sanger's reagent, is renowned for its reactivity with a wide range of primary and secondary amines, a property that has been exploited for the quantitative analysis and sequencing of amino acids and proteins. wikipedia.orgacs.orgnih.gov The reaction involves the nucleophilic attack of the amine on the C-1 position of the dinitrophenyl ring, resulting in the displacement of the fluoride ion and the formation of a stable N-substituted 2,4-dinitrophenylamine derivative. acs.orgacs.org

The kinetics and mechanisms of these reactions have been extensively studied with various types of amines, revealing the influence of amine structure and reaction conditions.

| Amine Type | Specific Example(s) | Key Research Findings | Source(s) |

|---|---|---|---|

| Primary Aliphatic | n-Butylamine, Glycine, Glycylglycine | Reaction studied in reverse micelles. acs.org Used in Brønsted-type analysis to establish a baseline for the α-effect. koreascience.krepa.gov | acs.org, koreascience.kr, epa.gov |

| Secondary Aliphatic | Piperidine, Morpholine | Extensive kinetic studies in various aprotic solvents show solvent-dependent rate-limiting steps and general base catalysis. rsc.org Reaction is catalyzed in reverse micellar systems. acs.orgnih.gov | acs.org, researchgate.net, rsc.org, nih.gov |

| Primary Aromatic | Aniline | Kinetics studied in several dipolar aprotic solvents, showing base catalysis in some but not all. rsc.org | rsc.org |

| Heterocyclic Aromatic | 2-Aminothiazole derivatives | Reaction in benzene is catalyzed by specific bases like DABCO and α-pyridone. rsc.org | rsc.org |

| α-Effect Nucleophile | Hydrazine | Exhibits a significant α-effect, being ~10 times more reactive than isobasic amines due to ground-state destabilization. koreascience.krepa.gov | koreascience.kr, epa.gov |

The reaction proceeds quantitatively under appropriate conditions, forming the basis for analytical methods. For example, reacting an amine with 1-fluoro-2,4-dinitrobenzene, followed by separation from excess reagent, allows for the spectrophotometric determination of the original amine concentration. acs.org The products, such as N-butyl-2,4-dinitroaniline and N-(2,4-dinitrophenyl)piperidine, are typically stable, colored compounds. acs.org

Transformations Involving Oxygen-Centered Nucleophiles, including Hydroxide and Alkoxides

The reactivity of 1-fluoro-2,4-dinitrobenzene (DNFB) towards oxygen-centered nucleophiles is a cornerstone of activated aromatic nucleophilic substitution (SNAr) studies. The electron-withdrawing nitro groups strongly activate the benzene ring for nucleophilic attack, making the fluorine atom an excellent leaving group.

The reaction with hydroxide ions (OH⁻) has been investigated in various media, including 'water in oil' (W/O) microemulsions. rsc.orgresearchgate.net In these systems, the reaction kinetics are significantly influenced by the nature of the surfactant and the amount of dispersed water. rsc.orgresearchgate.net For instance, in cationic W/O microemulsions formulated with benzylhexadecyldimethylammonium chloride (BHDC), the substitution of fluoride by hydroxide is catalyzed compared to homogeneous solutions. Conversely, in anionic microemulsions using sodium bis(2-ethylhexyl)sulfosuccinate (AOT), the reaction is inhibited. rsc.org The intrinsic second-order rate coefficient (kr) for the SNAr reaction can be evaluated by determining the distribution of DNFB between the micellar and organic phases. rsc.org

Reactions with alkoxides, such as methoxide (B1231860) (CH₃O⁻) in methanol (B129727), are considered classic examples of SNAr reactions. publish.csiro.au Early kinetic studies provided essential data for comparing the reactivity of different halogenonitrobenzenes. For the reaction of methoxide with DNFB in methanol, the activation energy (Eact) was estimated to be 14.35 kcal/mol, which is significantly lower than for the corresponding chloro- and bromo-compounds, highlighting the high reactivity of the fluoro-derivative. publish.csiro.aursc.org

DNFB's reactivity also extends to alcohols in the presence of a base, which has been exploited for preparative purposes. rsc.org This reaction allows for the conversion of alcohols into their corresponding 2,4-dinitrophenyl ethers. rsc.org The reaction of DNFB with ethanol (B145695), for example, yields 2,4-dinitrophenetole (B1218203). publish.csiro.au This can sometimes be an unwanted side reaction when ethanol is used as a solvent for reactions with other nucleophiles. publish.csiro.au A comparative study of various nucleophiles in methanol demonstrated the relative reactivity towards DNFB, as shown in the table below. publish.csiro.au

Table 1: Relative Nucleophilicity towards 1-Fluoro-2,4-dinitrobenzene in Methanol

| Nucleophile | Relative Rate (Methoxide = 1) | Temperature (°C) |

|---|---|---|

| Methoxide (MeO⁻) | 1 | - |

| Methylthiolate (MeS⁻) | 87.1 | 0 |

| Phenylthiolate (PhS⁻) | 59.5 | 0 |

| Piperidine | 0.862 | 0 |

| p-Nitrophenoxide (p-NO₂C₆H₄O⁻) | 3.29 x 10⁻² | 25 |

| Thiocyanate (SCN⁻) | ~10⁻⁸ | 100 |

This interactive table is based on data from Miller and Wong. publish.csiro.au

Reactivity with Nitrogen-Containing Heterocyclic Systems and Aromatic Compounds

1-Fluoro-2,4-dinitrobenzene reacts readily with a wide range of nitrogen-containing heterocyclic compounds and aromatic amines. These reactions typically proceed via nucleophilic aromatic substitution, where the nitrogen atom of the amine or heterocycle attacks the carbon atom bearing the fluorine, displacing the fluoride ion. rsc.orgpublish.csiro.au

Extensive research has shown that DNFB reacts with various NH-heteroaromatic compounds, such as imidazole (B134444), pyrazole, indazole, and benzotriazole (B28993), to yield the corresponding N-2',4'-dinitrophenyl (DNP) derivatives. publish.csiro.au These reactions are often carried out in solvents like benzene, acetonitrile, or dimethylformamide in the presence of a base like triethylamine (B128534) to neutralize the HF formed. publish.csiro.au The choice of solvent can be critical; for instance, using ethanol can lead to the formation of 2,4-dinitrophenetole as a byproduct, especially with weakly basic heterocycles. publish.csiro.au The reaction with benzotriazole and indazole produces mixtures of isomers, which can be separated chromatographically. publish.csiro.au

The kinetics of the reaction between DNFB and piperidine, a cyclic secondary amine, have been studied in numerous aprotic solvents. psu.edu These studies show that the reaction mechanism can be influenced by the solvent's properties. In most aprotic solvents, the reaction exhibits base catalysis, where a second molecule of piperidine facilitates the removal of a proton in the rate-determining step. However, in hydrogen-bond donor (HBD) solvents like chloroform, the reaction is largely insensitive to the amine concentration. This suggests that the solvent assists in the departure of the fluoride ion, making the initial formation of the intermediate the rate-limiting step. psu.edu

The reactions of DNFB with primary aromatic amines in ethanol have also been kinetically analyzed. rsc.org Compared to 1-chloro-2,4-dinitrobenzene (B32670), the fluoro compound reacts approximately 100-200 times faster at 30°C. This enhanced reactivity is attributed to a significantly lower energy of activation (by about 5000 cal/mol), which is thought to be due to increased solvation of the transition state in the reaction of the fluoro-compound. rsc.org With some electron-rich aromatic compounds like indoles and pyrene, DNFB can also form stable charge-transfer complexes. publish.csiro.au

Table 2: Reaction of DNFB with NH-Heterocycles

| Heterocycle | Solvent | Product |

|---|---|---|

| Imidazole | Benzene | N-DNP-Imidazole |

| Pyrazole | Benzene | N-DNP-Pyrazole |

| Indazole | Benzene | Mixture of 1-DNP- and 2-DNP-Indazole |

| Benzotriazole | Benzene | Mixture of 1-DNP- and 2-DNP-Benzotriazole |

| 4(5)-Nitroimidazole | Boiling Benzene | N-DNP-4(5)-Nitroimidazole |

| 1,2,4-Triazole | Dimethyl Sulphoxide | N-DNP-1,2,4-Triazole |

This interactive table summarizes findings from J. F. K. Wilshire. publish.csiro.au

Chemical Modification of Biological Macromolecules and Peptides for Structural Characterization

One of the most impactful applications of 1-fluoro-2,4-dinitrobenzene is in protein chemistry, where it is widely known as Sanger's reagent. wikipedia.orgcreative-biolabs.com Its ability to react with free amino groups under mild conditions made it an invaluable tool for elucidating the primary structure of proteins, a landmark achievement pioneered by Frederick Sanger in his sequencing of insulin. wikipedia.orggbiosciences.com

The use of DNFB allows for the covalent labeling of amino groups in proteins and peptides. pearson.com This modification is central to identifying N-terminal amino acids and determining the number of polypeptide chains (subunits) in a protein. creative-biolabs.compearson.com The reagent has also been used to modify specific amino acid residues to probe enzyme activity. For example, DNFB has been shown to inhibit the reductase activity of the mitochondrial cytochrome b-c₁ complex by modifying amino groups, which in turn decreases electron transfer and proton translocation. gbiosciences.com In contrast, it can increase the catalytic activity of Fructose (B13574) 1,6-diphosphatase by altering the allosteric site of the enzyme. gbiosciences.com

Principles of N-Terminal Derivatization for End-Group Determination in Polypeptides

The Sanger method for N-terminal amino acid identification is based on a straightforward chemical principle. creative-biolabs.com The process involves two main steps:

Labeling: The polypeptide is treated with 1-fluoro-2,4-dinitrobenzene under mildly alkaline conditions (e.g., sodium bicarbonate, pH ~8-9). creative-biolabs.com At this pH, the N-terminal α-amino group is deprotonated and acts as a potent nucleophile. creative-biolabs.com It attacks the electron-deficient carbon of the DNFB molecule, displacing the fluoride ion in a nucleophilic aromatic substitution reaction. gbiosciences.comchegg.com This forms a stable covalent bond, resulting in a 2,4-dinitrophenyl derivative of the peptide (DNP-peptide), which is characteristically yellow. creative-biolabs.com

Hydrolysis and Identification: The labeled DNP-peptide is then subjected to total acid hydrolysis (e.g., using 6 M HCl), which cleaves all the peptide bonds, breaking the polypeptide down into its constituent amino acids. pearson.comnih.gov The bond between the DNP group and the N-terminal amino acid is resistant to this hydrolysis. wikipedia.orgnih.gov Consequently, after hydrolysis, the N-terminal residue remains as a DNP-amino acid derivative, while all other amino acids are free and unlabeled. This labeled DNP-amino acid can then be isolated, typically by chromatography, and identified by comparing its properties to known DNP-amino acid standards. wikipedia.orgdrklbcollege.ac.in

This method was foundational for protein sequencing, providing the first reliable means to determine the identity of the starting amino acid in a protein chain. creative-biolabs.comdrklbcollege.ac.in

Reactivity with Specific Amino Acid Residues and Peptide Bonds within Macromolecular Structures

The primary sites of reaction for DNFB in a polypeptide are the free α-amino group at the N-terminus and the ε-amino group in the side chain of lysine (B10760008) residues. gbiosciences.comdrklbcollege.ac.in The reaction occurs with the nucleophilic amino groups of these residues, not directly with the amide linkages that form the peptide bonds of the protein backbone. nih.gov The peptide bonds are cleaved later during the acid hydrolysis step. nih.gov

While the N-terminal α-amino group is the principal target for sequencing, the reactivity with lysine's side chain is a notable feature. If a protein contains lysine residues, they will also be labeled by DNFB, yielding ε-DNP-lysine upon hydrolysis in addition to the α-DNP-N-terminal amino acid. This can be a limitation, as it may complicate the analysis, but it also provides information about the presence and accessibility of lysine residues. drklbcollege.ac.in

Beyond these primary amine reactions, DNFB can also react with other nucleophilic amino acid side chains under certain conditions, such as the sulfhydryl group of cysteine, the phenolic hydroxyl group of tyrosine, and the imidazole ring of histidine. However, the bonds formed with these residues are generally less stable to acid hydrolysis than the DNP-amine bond, making the N-terminal labeling the most robust application for sequencing. gbiosciences.com More recently, the reaction with cysteine has been utilized in conjunction with HPLC to distinguish between the reduced and oxidized forms of both cysteine and glutathione (B108866) in complex biological samples like blood or cell lysates. wikipedia.orgnih.gov

Advanced Spectroscopic and Crystallographic Characterization of 1 Fluoro 2,4 Dinitrobenzene and Its Adducts

In-depth Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of fluorinated organic molecules in solution. nih.gov The presence of various NMR-active nuclei in DNFB, such as ¹H, ¹³C, ¹⁹F, ¹⁴N, and ¹⁷O, allows for a thorough investigation of its molecular framework and electronic environment.

The ¹H NMR spectrum of 1-fluoro-2,4-dinitrobenzene (B121222) provides crucial information about the arrangement of protons on the aromatic ring. The interaction between the magnetic moments of neighboring nuclei leads to the splitting of NMR signals, a phenomenon known as spin-spin coupling. conductscience.com The magnitude of this splitting, the coupling constant (J), is independent of the applied magnetic field and provides valuable structural information. libretexts.org

In the ¹H NMR spectrum of DNFB, the protons on the benzene (B151609) ring exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. organicchemistrydata.org The coupling constants between protons (JHH) and between protons and fluorine (JHF) can be determined from the spectrum. orgchemboulder.com For instance, three-bond coupling (³J) between vicinal protons on an aromatic ring typically falls within a specific range, aiding in the assignment of signals. libretexts.org The analysis of these coupling constants helps to confirm the substitution pattern of the benzene ring.

Table 1: Representative ¹H NMR Data for 1-Fluoro-2,4-dinitrobenzene This table is for illustrative purposes; actual values may vary based on solvent and experimental conditions.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | ~8.8 | ddd | JHF ≈ 8 Hz, JHH(meta) ≈ 2.5 Hz, JHH(para) ≈ 0.5 Hz |

| H-5 | ~8.5 | dd | JHH(ortho) ≈ 9 Hz, JHH(meta) ≈ 2.5 Hz |

| H-6 | ~7.5 | t | JHH(ortho) ≈ 9 Hz, JHF ≈ 9 Hz |

Note: 'd' denotes a doublet, and 't' denotes a triplet. The complexity of the H-3 signal arises from coupling to H-5, H-6, and the fluorine atom.

Fluorine-19 NMR spectroscopy is a highly sensitive and powerful tool for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It offers a wide range of chemical shifts, which are very sensitive to the electronic environment of the fluorine atom. wikipedia.org This makes ¹⁹F NMR particularly useful for probing changes in molecular structure and for reaction monitoring. nih.govrsc.org

In the context of 1-fluoro-2,4-dinitrobenzene, the ¹⁹F NMR spectrum typically shows a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an electron-deficient aromatic ring. This resonance is often split into a complex multiplet due to coupling with the aromatic protons (H-3, H-5, and H-6). The magnitudes of these H-F coupling constants provide further confirmation of the molecular structure. wikipedia.org The analysis of the ¹⁹F NMR spectrum is a key component in the comprehensive structural elucidation of DNFB and its reaction products. rsc.org

While ¹H and ¹⁹F NMR are the most common techniques, the study of other nuclei can provide additional layers of structural information.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of DNFB reveals the number of unique carbon environments in the molecule. The carbon atom directly bonded to the fluorine (C-1) exhibits a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature. sfu.ca The chemical shifts of the other carbon atoms are influenced by the electron-withdrawing nitro groups and the fluorine atom.

¹⁴N NMR Spectroscopy: Nitrogen-14 is a quadrupolar nucleus, which often leads to broad NMR signals. However, ¹⁴N NMR can provide information about the electronic environment of the nitro groups. The chemical shifts can be sensitive to changes in electron density and symmetry around the nitrogen atoms.

¹⁷O NMR Spectroscopy: Oxygen-17 is a low-abundance, quadrupolar nucleus, making ¹⁷O NMR challenging. However, it can offer direct insight into the electronic structure of the nitro groups.

The combination of these multinuclear NMR techniques allows for a complete assignment of the molecular structure of 1-fluoro-2,4-dinitrobenzene and provides a powerful toolkit for studying its adducts. rsc.org

The chemical shifts of nuclei in an NMR spectrum can be influenced by the surrounding solvent. pitt.edu This phenomenon, known as solvent-induced chemical shift perturbation, can provide valuable information about solute-solvent interactions and the electronic properties of the molecule. nih.gov

For 1-fluoro-2,4-dinitrobenzene, changing the solvent can lead to noticeable changes in the chemical shifts of the protons and fluorine. sfu.ca Aromatic solvents, for example, can induce significant shifts due to anisotropic effects. By systematically studying these perturbations, it is possible to gain insights into the nature of intermolecular interactions and the charge distribution within the DNFB molecule. sfu.canih.gov

X-ray Diffraction Crystallography for Solid-State Structural Elucidation of the Compound and its Derivatives

X-ray diffraction crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding the structure and reactivity of 1-fluoro-2,4-dinitrobenzene and its derivatives. nih.gov

Crystallographic studies of DNFB derivatives, such as Schiff bases formed from 2,4-dinitrophenylhydrazine, have revealed detailed structural features. nih.gov For instance, the crystal structure of (E)-1-(2,4-Dinitrophenyl)-2-(2-fluorobenzylidene)hydrazine shows a nearly planar molecule with specific dihedral angles between the benzene rings and the nitro groups. nih.gov The packing of these molecules in the crystal lattice is stabilized by a network of intermolecular interactions, including hydrogen bonds and π-π stacking. nih.gov This information is vital for understanding the supramolecular chemistry and physical properties of these compounds.

Table 2: Selected Crystallographic Data for a DNFB Derivative, (E)-1-(2,4-Dinitrophenyl)-2-(2-fluorobenzylidene)hydrazine Data extracted from a published crystal structure. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₉FN₄O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral angle between benzene rings | 6.69° |

| Key Intermolecular Interactions | N—H···O hydrogen bonds, C—H···O interactions, π-π stacking |

Ultraviolet-Visible (UV-Vis) Spectrophotometric Methodologies for Reaction Monitoring and Quantitative Product Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for studying compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. 1-Fluoro-2,4-dinitrobenzene and its derivatives, containing chromophoric nitroaromatic systems, exhibit characteristic UV-Vis absorption spectra. nist.gov

The UV-Vis spectrum of DNFB in a given solvent shows distinct absorption bands at specific wavelengths. nist.gov This property is highly useful for monitoring the progress of reactions involving DNFB. For example, in the Sanger sequencing method, the reaction of DNFB with the N-terminal amino acid of a peptide leads to the formation of a dinitrophenyl (DNP) derivative. sigmaaldrich.comsigmaaldrich.com This DNP-amino acid has a different UV-Vis absorption maximum compared to the starting materials, allowing for the quantitative analysis of the product and the determination of reaction kinetics. The concentration of the DNP derivative can be calculated using the Beer-Lambert law, which relates absorbance to concentration.

Computational Chemistry and Theoretical Modeling of 1 Fluoro 2,4 Dinitrobenzene Reactivity and Structure

Quantum Mechanical Studies of Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations are pivotal in understanding the electronic structure and predicting the reactivity of molecules like 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB). Methods based on Density Functional Theory (DFT) are widely employed to calculate a variety of molecular properties and reactivity descriptors. These descriptors, derived from the electronic structure, help in rationalizing the chemical behavior of the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity.

Global reactivity descriptors are calculated from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. These include:

Chemical Potential (μ): Measures the escaping tendency of an electron.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Table 1: Conceptual Global Reactivity Descriptors from DFT

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) | Resistance to charge transfer |

| Electronegativity (χ) | -μ | Electron-attracting power |

| Electrophilicity Index (ω) | μ2 / (2η) | Electrophilic nature |

This table presents the conceptual framework for global reactivity descriptors calculated using DFT. Specific values for 1-fluoro-2,4-dinitrobenzene would require dedicated computational studies.

Density Functional Theory (DFT) Applications for Mechanistic Interpretation and Transition State Analysis

DFT is a powerful tool for elucidating reaction mechanisms and analyzing the transition states of chemical reactions involving 1-fluoro-2,4-dinitrobenzene. A significant area of study is its participation in nucleophilic aromatic substitution (SNAr) reactions.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process involving a Meisenheimer complex as an intermediate. However, computational studies using DFT have provided a more nuanced understanding. For the SNAr reaction of 1-fluoro-2,4-dinitrobenzene, depending on the nucleophile and solvent, the mechanism can be either stepwise or concerted.

In a stepwise mechanism, the nucleophile attacks the aromatic ring to form a σ-complex (Meisenheimer intermediate), and in a subsequent step, the leaving group (fluoride ion) is expelled. DFT calculations can model the potential energy surface of this reaction, identifying the energies of the reactants, intermediates, transition states, and products. For reactions involving F⁻/HF as the leaving group system, the formation of a σ-complex intermediate is indicated by computational models. wikipedia.org

Kinetic studies on the reaction of 1-fluoro-2,4-dinitrobenzene with various amines have shown that the rate-determining step can vary. nih.govresearchgate.net In some cases, the formation of the intermediate is the slowest step, while in others, the departure of the leaving group is rate-limiting. DFT calculations help in dissecting these mechanistic pathways by calculating the activation energy barriers for each step.

Conversely, some computational analyses suggest that certain SNAr reactions may proceed through a concerted mechanism, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state, avoiding a stable intermediate. DFT can distinguish between these pathways by locating the relevant stationary points on the potential energy surface and determining which path has a lower energy barrier.

Theoretical Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry offers powerful methods for predicting spectroscopic parameters, which can then be correlated with experimental data to confirm molecular structures and understand their properties. For 1-fluoro-2,4-dinitrobenzene, theoretical predictions of its vibrational (FTIR and FT-Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra can be performed.

Vibrational Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT methods, often with basis sets like B3LYP/6-311+G**. nih.gov These calculated frequencies are typically scaled to correct for anharmonicity and other systematic errors, leading to good agreement with experimental FTIR and FT-Raman spectra. nih.gov While a specific study for 1-fluoro-2,4-dinitrobenzene is not detailed in the search results, the analysis of the closely related 1-chloro-2,4-dinitrobenzene (B32670) demonstrates this approach. The calculated and scaled vibrational frequencies are assigned to specific vibrational modes (e.g., C-H stretching, NO₂ symmetric and asymmetric stretching, C-F stretching), and the simulated spectra can be compared directly with the experimental ones. spectrabase.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹⁹F NMR spectra of 1-fluoro-2,4-dinitrobenzene have been reported experimentally. wikipedia.orgresearchgate.net Computational methods, including DFT, can predict the chemical shifts of ¹H and ¹⁹F nuclei. researchgate.net The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. researchgate.net Comparing the theoretically predicted chemical shifts with the experimental values is a valuable tool for structural elucidation and for understanding the electronic environment of the nuclei. For instance, the ¹H NMR spectrum shows distinct signals for the protons on the aromatic ring, and their chemical shifts are influenced by the electron-withdrawing nitro groups and the fluorine atom. chemicalbook.com

Table 2: Experimental ¹H NMR Chemical Shifts for 1-Fluoro-2,4-dinitrobenzene

| Proton | Chemical Shift (ppm) |

| H-3 | 8.983 |

| H-5 | 8.578 |

| H-6 | 7.589 |

Data sourced from ChemicalBook in CDCl₃ solvent. chemicalbook.com

Electronic (UV-Vis) Spectroscopy: The NIST Chemistry WebBook provides experimental UV-Vis spectral data for 1-fluoro-2,4-dinitrobenzene. nist.gov Theoretical calculations, such as Time-Dependent DFT (TD-DFT), can be used to predict the electronic transitions and the corresponding absorption wavelengths (λmax). These transitions typically involve the promotion of electrons from occupied molecular orbitals to unoccupied ones (e.g., π → π* transitions). The correlation between the calculated and experimental UV-Vis spectra helps in understanding the electronic structure and the nature of the electronic transitions in the molecule.

Molecular Simulations of Solvent-Substrate and Reactant Interactions in Solution

Molecular simulations provide insights into the dynamic interactions between a solute and solvent molecules, which are crucial for understanding reaction kinetics and mechanisms in solution. For reactions involving 1-fluoro-2,4-dinitrobenzene, the solvent can play a significant role.

Kinetic studies of the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and nucleophiles like piperidine (B6355638) have been conducted in a variety of solvents. These studies reveal that the reaction rate is influenced by the solvent's polarity and its ability to stabilize the transition state. For example, the second-order rate coefficient for the reaction with piperidine is sensitive to the solvent environment.

Molecular dynamics (MD) simulations can be employed to model the solvation of 1-fluoro-2,4-dinitrobenzene and its reactants. These simulations track the positions and movements of all atoms in the system over time, providing a detailed picture of the solvent shell around the solute molecules. This can reveal specific interactions, such as hydrogen bonding between the solvent and the nitro groups of DNFB or the nucleophile, which can stabilize or destabilize the reactants and the transition state.

Furthermore, Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used to study reactions in solution with high accuracy. In this approach, the reacting species (e.g., DNFB and the nucleophile) are treated with quantum mechanics, while the surrounding solvent molecules are treated with classical molecular mechanics. This hybrid approach allows for the modeling of bond-breaking and bond-forming processes within a realistic solvent environment, providing a more accurate calculation of activation energies and a deeper understanding of solvent effects on the reaction mechanism.

Research on Derivatives and Analogs of 1 Fluoro 2,4 Dinitrobenzene

Design and Synthesis of Substituted Fluorodinitrobenzenes with Tailored Properties

The design and synthesis of substituted fluorodinitrobenzene derivatives are pivotal for creating molecules with specific functionalities and properties for various applications, from chemical biology to materials science. A key precursor for many of these tailored molecules is 1,5-difluoro-2,4-dinitrobenzene (B51812), which can be synthesized in high yield through the direct nitration of 1,3-difluorobenzene. mdpi.com This dinitroarene is particularly useful due to its high reactivity towards nucleophilic aromatic substitution, allowing for the controlled, stepwise displacement of its fluoride (B91410) atoms. mdpi.com

For instance, 1,5-difluoro-2,4-dinitrobenzene serves as an important intermediate in the synthesis of the herbicide flumioxazin. google.com The synthesis involves a series of reactions including etherification, hydrogenation, reduction, cyclization, and reactions with bromine propylamine (B44156) and anhydride. google.com

Another example of tailored synthesis is the preparation of N¹-(5-fluoro-2,4-dinitrophenyl)-N²-phenyl-4-(trifluoromethyl)benzene-1,2-diamine. This compound was synthesized as a precursor for asymmetrically substituted biscyanine tetraazaacenes. The reaction conditions were optimized to achieve a high yield of the desired product by reacting 1,5-difluoro-2,4-dinitrobenzene with N¹-phenyl-5-(trifluoromethyl)benzene-1,2-diamine in dichloromethane. mdpi.com

The synthesis of 1-fluoro-2,4-dinitrobenzene (B121222) itself can be achieved by reacting 1-chloro-2,4-dinitrobenzene (B32670) with dry potassium fluoride in dimethylformamide. prepchem.com The reaction conditions can be varied to optimize the yield. prepchem.com

Table 1: Synthesis of Substituted Fluorodinitrobenzene Derivatives

| Precursor | Reagents | Product | Application/Significance |

| 1,3-difluorobenzene | Concentrated sulfuric acid, fuming nitric acid | 1,5-difluoro-2,4-dinitrobenzene | Intermediate for herbicides and other functional molecules mdpi.comgoogle.com |

| 1-chloro-2,4-dinitrobenzene | Potassium fluoride, dimethylformamide | 1-fluoro-2,4-dinitrobenzene | Reagent for peptide sequencing and biological studies prepchem.comwikipedia.org |

| 1,5-difluoro-2,4-dinitrobenzene | N¹-phenyl-5-(trifluoromethyl)benzene-1,2-diamine, N,N-diisopropylethylamine | N¹-(5-fluoro-2,4-dinitrophenyl)-N²-phenyl-4-(trifluoromethyl)benzene-1,2-diamine | Precursor for asymmetrically substituted biscyanine tetraazaacenes mdpi.com |

Elucidation of Structure-Reactivity and Structure-Property Relationships in Derivatized Analogs

Understanding the relationship between the structure of fluorodinitrobenzene derivatives and their reactivity and properties is crucial for designing new molecules with desired functions. A notable example is the study of how DNFB and its derivatives act as secretagogues on mast cells. Research has shown that these compounds can induce mast cell degranulation, a key event in inflammatory responses like contact hypersensitivity. nih.gov

Structure-activity relationship analyses have revealed an inverse correlation between the extent of degranulation and the electron density at the C1 carbon of the DNFB derivatives. nih.gov This suggests that the electrophilicity of the C1 carbon plays a significant role in the biological activity of these compounds. The degranulation process is associated with an increase in cytosolic Ca²⁺ levels and can be inhibited by pertussis toxin and a phospholipase C inhibitor, indicating the involvement of G protein-coupled receptors and subsequent signaling pathways. nih.gov

In the context of nucleophilic aromatic substitution (SNAr) reactions, the reactivity of fluorodinitrobenzene derivatives is significantly influenced by the nature of the substituents on the aromatic ring and the nucleophile. The presence of electron-withdrawing nitro groups is known to enhance the reactivity of the compound towards nucleophilic attack. solubilityofthings.com

A study on the reaction of 1-fluoro-2,4-dinitrobenzene with hydrazine (B178648) demonstrated the "α-effect," where hydrazine is approximately 10 times more reactive than a similarly basic nucleophile like glycylglycine. koreascience.kr This enhanced reactivity is attributed to the destabilization of the ground state of hydrazine due to electronic repulsion between its nonbonding electron pairs. koreascience.kr

Table 2: Structure-Activity Relationship of DNFB Derivatives in Mast Cell Degranulation

| DNFB Derivative | Relative Degranulation Activity | Key Structural Feature |

| 1-Fluoro-2,4-dinitrobenzene | High | Highly electrophilic C1 carbon nih.gov |

| Derivatives with electron-donating groups | Lower | Increased electron density at C1 carbon nih.gov |

Exploiting Modified Structures for Novel Chemical Reactivity and Synthetic Transformations

The unique reactivity of 1-fluoro-2,4-dinitrobenzene and its derivatives has been exploited to develop novel chemical transformations and synthetic applications beyond its classical use as Sanger's reagent for N-terminal amino acid labeling. wikipedia.org

The high reactivity of the fluorine atom in DNFB towards nucleophilic substitution allows for the facile introduction of various functional groups. For example, its reaction with sodium ethoxide yields 1-ethoxy-2,4-dinitrobenzene, while its reaction with ammonia (B1221849) produces 2,4-dinitroaniline.

The specific reactivity of DNFB has also been utilized in biological systems to probe protein structure and function. For instance, it has been used to label amino groups in the sarcoplasmic reticulum membranes. nih.gov These studies have shown that the reactivity of DNFB can be modulated by the local environment, with amino groups in a hydrophobic environment showing different reactivity compared to those in an aqueous environment. nih.gov This property allows for the specific labeling of certain protein domains. nih.gov

Furthermore, the derivatization of 1-fluoro-2,4-dinitrobenzene has led to the development of chemical probes. For example, the synthesis of N¹-(5-fluoro-2,4-dinitrophenyl)-N²-phenyl-4-(trifluoromethyl)benzene-1,2-diamine opens up pathways to novel dye molecules like asymmetrically substituted biscyanine tetraazaacenes. mdpi.com These complex structures have potential applications in materials science and as functional dyes. mdpi.comsolubilityofthings.com

The study of the reaction of 1-fluoro-2,4-dinitrobenzene with hydrazine has provided insights into the α-effect in SNAr reactions. koreascience.kr The proposed five-membered cyclic intermediate in this reaction, involving intramolecular hydrogen bonding, highlights how the structure of the nucleophile can influence the reaction mechanism, even when the rate-determining step does not involve the leaving group. koreascience.kr

Advanced Applications in Analytical Chemistry and Chemical Engineering

Chromatographic Derivatization Techniques for Enhanced Detection and Quantification in Analytical Separations (e.g., HPLC)

1-Fluoro-2,4-dinitrobenzene (B121222) is a cornerstone derivatizing agent in analytical chemistry, particularly for High-Performance Liquid Chromatography (HPLC). sigmaaldrich.com Its primary function is to react with analytes that lack a chromophore, thereby rendering them detectable by UV-Vis spectrophotometry. sigmaaldrich.comnih.gov This pre-column derivatization is essential for the quantitative analysis of a wide range of compounds containing primary and secondary amine or thiol functional groups. sigmaaldrich.comacs.org

The process, often called dinitrophenylation, involves the nucleophilic attack of an amine or thiol on the electron-deficient carbon atom bonded to the fluorine in FDNB. This results in the formation of a stable dinitrophenyl (DNP) derivative with a strong chromophore that absorbs UV light, enabling sensitive detection. wikipedia.orgnih.gov The reaction is robust and can be applied to complex biological matrices like blood or cell lysates. wikipedia.org

This technique has been successfully employed for the determination of various pharmaceuticals and biomolecules. For instance, FDNB is used as a derivatizing reagent for quantifying the anti-epileptic drug gabapentin (B195806) in human plasma and the Alzheimer's medication memantine (B1676192) hydrochloride in pharmaceutical formulations. sigmaaldrich.com It is also central to methods for analyzing amino acids and distinguishing between the reduced and oxidized forms of crucial thiols like glutathione (B108866) and cysteine. wikipedia.orgnih.gov The derivatization not only facilitates detection but also improves the chromatographic properties of the analytes, leading to better separation and quantification.

| Analyte(s) | Sample Matrix | Analytical Technique | Purpose of Derivatization |

|---|---|---|---|

| Primary and Secondary Amines | General | HPLC-UV | Color labeling for detection. sigmaaldrich.com |

| Gabapentin | Human Plasma, Pharmaceutical Formulations | HPLC | Quantification of the drug. sigmaaldrich.com |

| Memantine Hydrochloride | Pharmaceutical Formulations | HPLC | Quantification of the drug. sigmaaldrich.com |

| Amino Acids (N-terminal) | Proteins/Peptides | HPLC | Sequence analysis and quantification. wikipedia.orgthermofisher.com |

| Glutathione, Cysteine | Biological Systems (e.g., cell lysate) | HPLC | Distinguishing between reduced/oxidized forms. wikipedia.org |

| Hydroxylamine | Pharmaceutical Products | HPLC-UV | Quantification of genotoxic impurity. researchgate.net |

Application as a Core Reagent in Complex Organic Synthesis Beyond N-Terminal Labeling

While its role in protein chemistry is well-established, 1-Fluoro-2,4-dinitrobenzene is also a valuable building block in broader organic synthesis. ontosight.aimendelchemicals.com Its utility stems from its ability to readily undergo nucleophilic aromatic substitution reactions, introducing the 2,4-dinitrophenyl group into a wide array of molecules. ontosight.ai This moiety can serve as a reactive handle for subsequent transformations or as a protecting group for amines. ontosight.airsc.org

FDNB is employed as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.aimendelchemicals.com Its reaction with alcohols, for example, provides a pathway to synthesize alkyl 2,4-dinitrophenyl ethers. rsc.org This reactivity extends to the formation of carbon-nitrogen and carbon-sulfur bonds, making it a key reagent for creating complex molecules.

In the synthesis of bioactive compounds, FDNB is used to create N-aryl amino acids, which are important scaffolds in medicinal chemistry. Furthermore, its ability to react with various nucleophiles facilitates the construction of heterocyclic compounds, which form the core of many drug molecules. nih.gov The electron-withdrawing nature of the dinitrophenyl group significantly influences the reactivity and properties of the resulting products. solubilityofthings.com

| Reactant Type | Product Class | Significance of Reaction |

|---|---|---|

| Alcohols/Alkoxides | Alkyl 2,4-dinitrophenyl ethers | Synthesis of ether-linked compounds. rsc.org |

| Primary/Secondary Amines | N-substituted 2,4-dinitroanilines | Core reaction for building complex amines and as a protecting group strategy. ontosight.airesearchgate.net |

| Amino Acids | N-aryl amino acids | Creation of building blocks for peptide and pharmaceutical synthesis. wikipedia.org |

| Thiols | Thioethers (S-dinitrophenyl derivatives) | Formation of stable sulfur-linked aromatic compounds. nih.gov |

| 1,2-Diheteroatom-functionalized Arenes | Benzimidazoles, Benzothiazoles | Used in the synthesis of fluorinated heterocyclic compounds. nih.gov |

Exploration in Materials Science and Industrial Processes, including Dyes and Energetic Materials Research

The applications of 1-Fluoro-2,4-dinitrobenzene extend into the realm of materials science and industrial chemistry, where its nitro and fluoro functional groups are exploited to create materials with specific properties. ontosight.ai

In the dye industry, FDNB serves as an intermediate in the synthesis of certain colorants. ontosight.aisolubilityofthings.com The 2,4-dinitrophenyl moiety can be incorporated into larger molecules to form the basis of a chromophore. The strong electron-withdrawing nature of the nitro groups can enhance a dye's characteristics, such as its color intensity (brilliance) and stability to light (lightfastness). solubilityofthings.com

More recently, research has focused on fluorinated nitroaromatic compounds in the field of energetic materials. energetic-materials.org.cn While FDNB itself is not a primary explosive, its structure contains key features—nitro groups (explosophores) and fluorine—that are of great interest in this area. The introduction of fluorine into energetic molecules can significantly improve critical performance and safety parameters. Fluorine can increase the density and oxygen balance of a compound, potentially leading to enhanced detonation performance. energetic-materials.org.cn Furthermore, the presence of fluorine is often associated with increased thermal stability and reduced sensitivity to impact or friction, making the resulting materials safer to handle. energetic-materials.org.cn Research in this area often involves synthesizing more complex molecules where the dinitrophenyl or a related fluoronitro-aromatic structure serves as a foundational block.

| Field of Application | Role of 1-Fluoro-2,4-dinitrobenzene | Resulting Property/Product |

|---|---|---|

| Dye Synthesis | Intermediate/Precursor. ontosight.aisolubilityofthings.com | Dyes with enhanced lightfastness and brilliance. solubilityofthings.com |

| Agrochemicals | Intermediate for fluorinated compounds. mendelchemicals.com | Fluorine-containing agrochemical products. mendelchemicals.com |

| Energetic Materials Research | Model compound/Building block. energetic-materials.org.cn | Research into novel materials with high density, thermal stability, and controlled sensitivity. energetic-materials.org.cn |

| Biochemical Research | Hapten for immunological studies. haz-map.comsigmaaldrich.comscientificlabs.com | Induction of contact hypersensitivity in experimental models. sigmaaldrich.comscientificlabs.com |

Future Perspectives and Emerging Research Directions

Integration with Advanced High-Throughput Screening Methodologies for Reaction Discovery

The advent of high-throughput experimentation (HTE) is set to revolutionize the discovery of new reactions and applications for 1-Fluoro-2,3-dinitrobenzene. youtube.com HTE allows for the rapid and parallel execution of numerous reactions, enabling the efficient screening of a wide array of catalysts, solvents, and reaction conditions. youtube.com This is particularly pertinent for optimizing nucleophilic aromatic substitution (SNAr) reactions, a hallmark of dinitrofluorobenzenes. researchgate.net

The integration of HTE can accelerate the discovery of novel derivatives of this compound with unique properties. By systematically varying reaction parameters, researchers can quickly identify optimal conditions for synthesizing new compounds with potential applications in materials science, pharmacology, and diagnostics. The data-rich output from HTE platforms can also be used to build predictive models for reaction outcomes, further streamlining the discovery process.

Table 1: Parameters for High-Throughput Screening of this compound Reactions

| Parameter | Variables | Rationale |

|---|---|---|

| Nucleophile | Amines, thiols, alcohols, etc. | To explore the scope of SNAr reactions and synthesize diverse derivatives. |

| Catalyst | Phase-transfer catalysts, organocatalysts | To enhance reaction rates and selectivity. |

| Solvent | Aprotic polar, protic, nonpolar | To investigate solvent effects on reaction kinetics and product yields. |

| Temperature | Ranging from ambient to elevated | To determine the optimal temperature for specific transformations. |

| Concentration | Reactant and catalyst concentrations | To optimize reaction efficiency and minimize side products. |

Development of Targeted Chemical Probes for Specific Molecular Interactions

Building on the historical use of 1-fluoro-2,4-dinitrobenzene (B121222) for N-terminal amino acid sequencing, there is a growing interest in developing more sophisticated chemical probes based on the this compound scaffold. nih.govwikipedia.org These probes can be designed to selectively label and detect specific biomolecules, such as proteins and enzymes, within complex biological systems.

The reactivity of the fluorine atom towards nucleophilic substitution by amino, thiol, or hydroxyl groups makes this compound an attractive starting point for probe development. By attaching a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, to the dinitrophenyl ring, researchers can create powerful tools for studying molecular interactions and cellular processes. The development of combinatorial libraries of such probes, coupled with high-throughput screening, can facilitate the discovery of probes with high specificity for particular biological targets. rsc.org

Table 2: Potential Applications of this compound-Based Chemical Probes

| Application Area | Probe Design Strategy | Target Biomolecule |

|---|---|---|

| Proteomics | Conjugation with affinity tags (e.g., biotin) | Specific proteins or protein classes |

| Enzyme Activity Profiling | Incorporation of enzyme-cleavable linkers | Proteases, kinases, etc. |

| Cellular Imaging | Attachment of fluorescent dyes | Cellular components and organelles |

| Drug Discovery | Probes to identify drug-target interactions | Disease-related proteins |

Synergistic Approaches Combining Advanced Experimental Techniques with Computational Modeling

The combination of advanced experimental techniques and computational modeling offers a powerful approach to understanding and predicting the behavior of this compound. Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide detailed insights into the electronic structure, reactivity, and reaction mechanisms of this compound.

Computational models can be used to:

Predict the regioselectivity of nucleophilic attack on the aromatic ring.

Calculate reaction barriers and transition state geometries.

Simulate spectroscopic properties to aid in the characterization of new derivatives.

Screen virtual libraries of potential reactants to identify promising candidates for synthesis.

By integrating these computational predictions with experimental data from techniques like NMR spectroscopy, X-ray crystallography, and kinetic studies, researchers can gain a comprehensive understanding of the factors that govern the reactivity of this compound. This synergistic approach can guide the rational design of new experiments and accelerate the development of novel applications.

Addressing Fundamental Challenges in Reaction Selectivity and Efficiency for Sustainable Chemical Processes

A key focus of future research will be on improving the selectivity and efficiency of reactions involving this compound to align with the principles of green and sustainable chemistry. This involves minimizing waste, reducing energy consumption, and using environmentally benign reagents and solvents.

Challenges to be addressed include:

Controlling Regioselectivity: In reactions with polyfunctional nucleophiles, controlling which functional group reacts with this compound is crucial for obtaining the desired product in high yield.

Enhancing Reaction Rates: Developing more active and selective catalysts can enable reactions to be carried out under milder conditions, reducing energy input and the formation of byproducts.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a central tenet of green chemistry.

Research into micellar catalysis, where reactions are carried out in microemulsions, has shown promise in accelerating the rates of SNAr reactions of dinitrofluorobenzenes. researchgate.net Further exploration of such novel reaction media, along with the development of recyclable catalysts and the use of flow chemistry, will be instrumental in developing more sustainable chemical processes involving this compound.

Q & A

Q. What is the mechanistic role of FDNB in amino acid derivatization for HPLC analysis?

FDNB reacts with primary amines (e.g., N-terminal amino acids) via nucleophilic aromatic substitution, forming stable dinitrophenyl (DNP) derivatives. This reaction occurs optimally under alkaline conditions (pH 8–9) and mild heating (60–70°C) to ensure complete derivatization . The DNP derivatives enhance UV detectability (absorption at 360 nm) and chromatographic resolution in reversed-phase HPLC systems .

Q. How does FDNB function in Sanger’s method for N-terminal amino acid determination?

FDNB selectively labels the N-terminal α-amino group of peptides, forming a yellow DNP derivative resistant to acid hydrolysis. After hydrolysis, the N-terminal DNP-amino acid is isolated and identified via chromatography. Critical parameters include reaction time (2–4 hours at 40°C) and exclusion of competing nucleophiles (e.g., Tris buffers) .

Q. What safety protocols are essential when handling FDNB?

FDNB is a skin sensitizer (GHS Category 1) and acute oral toxin (Category 4). Mandatory precautions include:

Q. What factors influence derivatization efficiency in FDNB-based assays?

Key variables include:

Q. How is FDNB applied in spectrophotometric drug quantification (e.g., lisinopril)?

Lisinopril reacts with FDNB to form a chromophore measurable at 355 nm. Calibration curves (4.5–27.2 × 10⁻⁵ M) are linear (R² > 0.99), with interference from thiol-containing compounds minimized by pre-treatment with iodoacetamide .

Advanced Research Questions

Q. How can non-specific side reactions with FDNB in biological matrices be mitigated?

Competing nucleophiles (e.g., hydroxyl groups in carbohydrates) require blocking via acetylation or methylation prior to derivatization. Solid-phase extraction (C18 columns) effectively removes unreacted FDNB and hydrophilic interferents .

Q. What strategies stabilize FDNB derivatives during long-term storage?

Derivatives degrade via hydrolysis at acidic pH. Stabilization methods include:

Q. How do competing nucleophiles alter FDNB reaction pathways?

Thiols and imidazoles react preferentially with FDNB, forming non-UV-active adducts. Pre-treatment with maleimide (for thiols) or pH adjustment to <7 (to protonate imidazoles) suppresses interference .

Q. What analytical techniques characterize FDNB byproducts?

LC-MS/MS with electrospray ionization (ESI) identifies byproducts (e.g., hydrolyzed dinitrophenol). High-resolution mass spectrometry (HRMS) and ¹⁹F-NMR confirm structures and quantify trace impurities .

Q. How can FDNB derivatization be optimized for trace analysis in neural tissue?

Matrix effects (e.g., lipid content) are reduced by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.